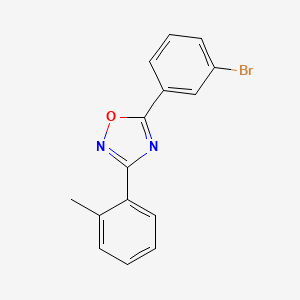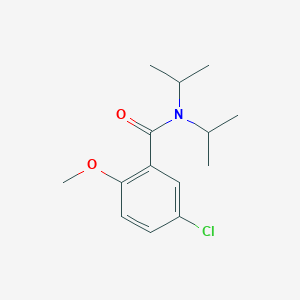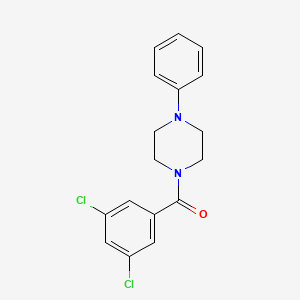![molecular formula C21H23NO4 B5814178 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)
8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one, also known as DMEMO, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. DMEMO has received significant attention in recent years due to its potential therapeutic applications in various diseases, especially cancer.
作用機序
The mechanism of action of 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one in cancer cells is not fully understood. However, studies have shown that this compound exerts its anticancer effects through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cancer progression, such as matrix metalloproteinases, cyclooxygenase-2, and nuclear factor kappa B.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one in lab experiments include its potent anticancer activity, diverse biological properties, and availability of various synthesis methods. However, the limitations of using this compound in lab experiments include its potential toxicity, lack of knowledge about its mechanism of action, and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
Future research on 8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one should focus on elucidating its mechanism of action in cancer cells and other diseases, determining its safety and efficacy in humans, and developing novel synthesis methods to improve its production and purity. Additionally, future studies should explore the potential of this compound in combination with other anticancer agents and its use in personalized medicine approaches.
合成法
8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of this compound involves the reaction of 6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one with dimethylaminoethyl chloride in the presence of a base. Enzymatic synthesis involves the use of enzymes such as laccase and peroxidase to convert the precursor compound into this compound. Microbial synthesis involves the use of microorganisms such as fungi and bacteria to produce this compound.
科学的研究の応用
8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, especially cancer. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and liver cancer. This compound has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in animal models of cancer.
特性
IUPAC Name |
8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-5-14-11-16-19(24)20(26-15-9-7-6-8-10-15)13(2)25-21(16)17(18(14)23)12-22(3)4/h6-11,23H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZAQYLTVSRWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5814097.png)



![1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5814128.png)

![N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5814149.png)
![3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814153.png)
![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)
![4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5814173.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)

